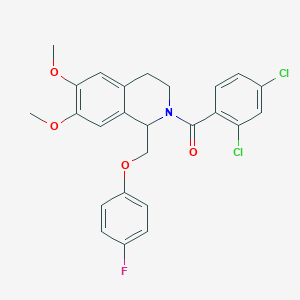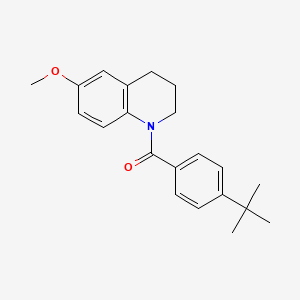
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone, also known as TDPQM, is a synthetic compound that has gained significant attention in the field of scientific research. TDPQM is a member of the family of quinoline derivatives and has been shown to have potential applications in various fields of research, including medicinal chemistry, material science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood. However, studies have shown that (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting the heme detoxification pathway. In material science, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to exhibit luminescence properties, which are attributed to the presence of the quinoline moiety in the compound.
Biochemical and Physiological Effects:
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to have both biochemical and physiological effects. In vitro studies have shown that (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of Plasmodium falciparum by disrupting the heme detoxification pathway. In vivo studies have shown that (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has low toxicity and is well tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for various applications. It has also been shown to have low toxicity and is well tolerated by animals. However, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone. In medicinal chemistry, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has potential as an anticancer and antimalarial drug. Further studies are needed to optimize its activity and improve its selectivity. In material science, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has potential as a building block for the synthesis of new materials with interesting properties. Further studies are needed to explore its potential applications in this field. In nanotechnology, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has potential as a fluorescent probe for the detection of biological molecules. Further studies are needed to optimize its properties for this application. Overall, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone involves the reaction of 4-tert-butylphenylboronic acid with 6-methoxy-3,4-dihydroquinolin-1(2H)-one in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone in high purity. The synthesis of (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Aplicaciones Científicas De Investigación
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have potential as an antimalarial drug. In material science, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has been used as a building block for the synthesis of new materials with interesting properties, such as luminescence and conductivity. In nanotechnology, (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone has been used as a fluorescent probe for the detection of biological molecules.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)17-9-7-15(8-10-17)20(23)22-13-5-6-16-14-18(24-4)11-12-19(16)22/h7-12,14H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFNSWHSNLFHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2443093.png)
![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)
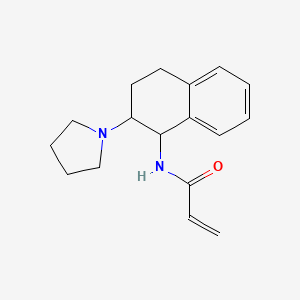
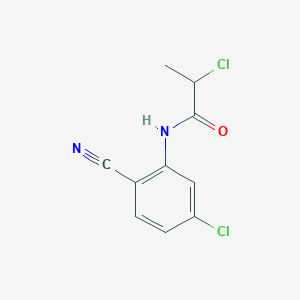
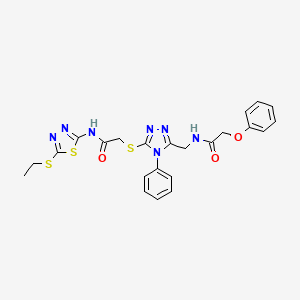
![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2443106.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443108.png)
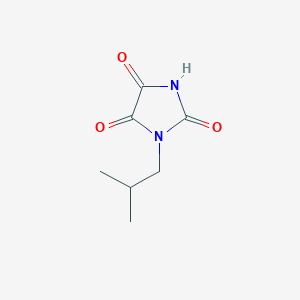
![N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2443110.png)
